Spectabiline (Senecio)

描述

Spectabiline is a pyrrolizidine alkaloid found in various species of the Senecio genus. Pyrrolizidine alkaloids are naturally occurring compounds that are synthesized by plants and microorganisms. Spectabiline is known for its hepatotoxic and carcinogenic properties, making it a compound of interest in both toxicological and pharmacological studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine alkaloids, including spectabiline, involves several steps. One common approach is the condensation of amino acids with aldehydes, followed by cyclization and reduction reactions. Specific reaction conditions, such as temperature and pH, are crucial for the successful synthesis of these compounds .

Industrial Production Methods: Industrial production of spectabiline typically involves the extraction of the compound from Senecio plants. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and isolate spectabiline from plant extracts. Advanced extraction methods, including ultrasound-assisted extraction and pressurized liquid extraction, are employed to enhance the yield and purity of the compound .

化学反应分析

Metabolic Activation of Pyrrolizidine Alkaloids

PAs in Senecio undergo cytochrome P450-mediated oxidation to form dehydropyrrolizidine (DHP) intermediates, which are electrophilic and react with biomolecules like DNA or proteins to induce hepatotoxicity . This pathway is critical for their toxicity and involves:

-

Oxidation : PAs (e.g., retrorsine, senecionine) are metabolized by liver enzymes to DHP intermediates.

-

Covalent binding : DHP reacts with nucleophilic sites in DNA/proteins, forming adducts that disrupt cellular function .

Structural Transformations and Seasonal Variability

Studies on Senecio vulgaris reveal dynamic changes in PA concentrations and structural forms (tertiary PAs vs. PA-N-oxides) influenced by developmental stage and season :

-

Ontogenetic shifts :

-

Seasonal effects : ScN (senecionine-N-oxide) concentrations peak in early developmental stages (e.g., autumn S1 stages) but fluctuate unpredictably across seasons .

Analytical Fragmentation Patterns

LC-MS/MS analysis of PAs in Senecio species identifies characteristic fragmentation ions that inform structural classification :

| PA Type | Characteristic Fragments | Structural Features |

|---|---|---|

| Retronecine-type | m/z 120, 138 (unsaturated) | Contains a 1,2-unsaturated necine base |

| m/z 122, 140 (saturated) | Lactone or mono-ester derivatives | |

| Otonecine-type | m/z 122, 150, 168 | Macrocyclic or open-chain structures |

Enzymatic and Environmental Interactions

-

N-oxide transformations : PA-N-oxides (e.g., ReN, SpN) are less toxic than tertiary PAs and may undergo reversible reductions .

-

Developmental regulation : PA biosynthesis appears linked to stress responses, with drought/high-temperature conditions altering alkaloid profiles .

Research Gaps and Limitations

科学研究应用

Scientific Research Applications

-

Pharmacological Studies

- Antitumor Activity : Research on Senecio rhizomatus has demonstrated that extracts can exhibit protective effects against DMBA-induced breast cancer in rats. The study showed that the ethanolic extract had an antioxidant activity of 92.50% at 200 mg/mL, suggesting potential as an antitumor agent .

- Toxicological Assessments : Spectabiline's toxicity profile is critical for understanding its safety in medicinal applications. Studies indicate that while it exhibits hepatotoxicity, its effects vary significantly among different Senecio species .

-

Ecological Impact

- Hybridization Studies : The Senecio genus serves as a model for studying hybridization and speciation. Research indicates that hybrid zones among Senecio species can reveal insights into ecological adaptation and evolutionary processes . This has implications for understanding how compounds like spectabiline may influence plant interactions within ecosystems.

-

Chemical Characterization

- Identification of Alkaloids : Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify and characterize spectabiline and other PAs in various Senecio species. This research contributes to the understanding of their structural diversity and potential pharmacological effects .

Case Study 1: Antitumor Effects of Senecio rhizomatus

- Objective : Evaluate the protective effect of Senecio rhizomatus against DMBA-induced breast cancer.

- Methodology : Rats were administered varying doses (50-5000 mg/kg) of the extract.

- Results : Significant reduction in tumor incidence and volume was observed in treated groups compared to controls (p < 0.05). Histopathological analysis revealed lower necrosis rates in the treatment groups .

| Treatment Group | Tumor Incidence (%) | Average Tumor Volume (cm³) | Necrosis Rate (%) |

|---|---|---|---|

| Control | 100 | 3.5 | 66.67 |

| SrR 100 mg/kg | 50 | 1.5 | 16.67 |

| SrR 200 mg/kg | 50 | 1.0 | 0 |

Case Study 2: Toxicity Profile of Pyrrolizidine Alkaloids

作用机制

The mechanism of action of spectabiline involves its interaction with cellular proteins and enzymes. The compound is metabolized in the liver, where it forms reactive intermediates that can bind to cellular macromolecules, leading to hepatotoxicity and carcinogenicity. Molecular targets of spectabiline include cytochrome P450 enzymes, which play a crucial role in its bioactivation .

相似化合物的比较

Similar Compounds: Spectabiline is structurally similar to other pyrrolizidine alkaloids, such as monocrotaline and senecionine. These compounds share a common pyrrolizidine core but differ in their side chains and functional groups .

Uniqueness: What sets spectabiline apart from other pyrrolizidine alkaloids is its specific pattern of toxicity and its unique reactivity in chemical reactions. While monocrotaline is known for its potent hepatotoxicity, spectabiline exhibits a different toxicity profile, making it a valuable compound for comparative toxicological studies .

Conclusion

Spectabiline is a fascinating compound with significant implications in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable subject for studies in chemistry, biology, medicine, and industry. Understanding the synthesis, reactivity, and applications of spectabiline can provide insights into the broader class of pyrrolizidine alkaloids and their impact on human health.

生物活性

Spectabiline is a pyrrolizidine alkaloid (PA) derived from various species within the genus Senecio. PAs are known for their complex structures and diverse biological activities, including potential therapeutic effects and toxicity. This article explores the biological activity of Spectabiline, focusing on its pharmacological properties, mechanisms of action, and implications for health.

Chemical Structure and Biosynthesis

Spectabiline, like other PAs, is synthesized through a series of enzymatic reactions involving amino acids and polyamines. The biosynthesis primarily involves the incorporation of putrescine into the necine base structure, which is a characteristic feature of PAs. Research has shown that specific precursors such as arginine and homospermidine play critical roles in this biosynthetic pathway .

Table 1: Biosynthetic Pathway of Spectabiline

| Precursor | Role in Biosynthesis |

|---|---|

| Putrescine | Core component of necine base |

| Arginine | Selectively incorporated |

| Homospermidine | Integral for necine base synthesis |

Antioxidant Properties

Spectabiline exhibits significant antioxidant activity, which is crucial for neutralizing free radicals in biological systems. Studies have demonstrated that extracts from Senecio species containing Spectabiline show high total phenolic content and effective scavenging activities against DPPH and ABTS radicals .

Cytotoxic Effects

The cytotoxicity of Spectabiline has been evaluated in various cancer cell lines. For instance, extracts from Senecio glaucus containing Spectabiline displayed potent cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value indicating significant potential for therapeutic applications .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of essential oils from Senecio nutans, which may contain Spectabiline. These oils demonstrated inhibitory effects against Vibrio cholerae, suggesting that compounds like Spectabiline could be explored for their potential in treating bacterial infections .

Table 2: Summary of Biological Activities of Spectabiline

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High scavenging activity | |

| Cytotoxic | IC50 = 41.8 μg/ml | |

| Antibacterial | Effective against V. cholerae |

Case Study 1: Antioxidant Activity Analysis

In a study assessing the antioxidant capacity of Senecio extracts, researchers utilized various assays to quantify the radical scavenging activity. The chloroform fraction exhibited the highest total phenolic content and antioxidant capacity, underscoring the significance of PAs like Spectabiline in traditional medicine .

Case Study 2: Cytotoxicity in Cancer Research

A detailed investigation into the cytotoxic effects of Senecio glaucus extracts revealed that compounds including Spectabiline significantly inhibited cell proliferation in MCF-7 cells. This study suggests that further exploration into PAs could lead to novel anticancer therapies .

属性

CAS 编号 |

520-55-8 |

|---|---|

分子式 |

C18H25NO7 |

分子量 |

367.4 g/mol |

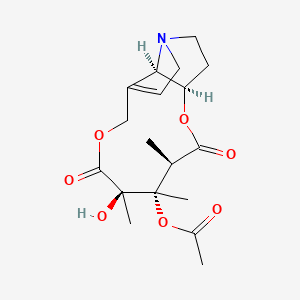

IUPAC 名称 |

[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |

InChI |

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |

InChI 键 |

ZVBPCOQJPAOXMI-HWJAIVRSSA-N |

SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

手性 SMILES |

C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |

规范 SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。